molecular formula C19H28N4O6S3 B12316827 NHS-SS-Biotin

NHS-SS-Biotin

Cat. No.: B12316827
M. Wt: 504.7 g/mol
InChI Key: LBEDTGQHCFODEH-UHFFFAOYSA-N
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Description

N-hydroxysulfosuccinimide-SS-Biotin, commonly known as NHS-SS-Biotin, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound features a cleavable disulfide bond in its spacer arm, allowing for reversible labeling, which is particularly useful in affinity purification and other applications where the biotin label needs to be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions

NHS-SS-Biotin is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysulfosuccinimide (NHS) and the incorporation of a disulfide bond. The general synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

NHS-SS-Biotin primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine groups of proteins and other molecules, forming stable amide bonds and releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

    Reagents: this compound, primary amine-containing molecules (e.g., lysine residues in proteins), reducing agents (e.g., dithiothreitol (DTT)).

    Conditions: The reaction typically occurs in alkaline buffers (pH 7-9) at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction is a biotinylated protein or molecule, with the biotin label attached via a stable amide bond. The disulfide bond in the spacer arm allows for the reversible removal of the biotin label using reducing agents .

Mechanism of Action

NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The long spacer arm and cleavable disulfide bond enhance the binding efficiency to avidin or streptavidin probes and allow for the reversible removal of the biotin label. This mechanism is particularly useful in applications requiring temporary labeling and subsequent removal of the biotin tag .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling. This feature is particularly advantageous in affinity purification and other applications where the biotin label needs to be removed after use. Additionally, its water solubility and ability to label primary amines make it a versatile reagent for various biochemical and molecular biology applications .

Properties

Molecular Formula

C19H28N4O6S3

Molecular Weight

504.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)

InChI Key

LBEDTGQHCFODEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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